3-(Cyclopentyloxy)-5-methylphenylboronic acid

Description

Chemical Identity and Classification

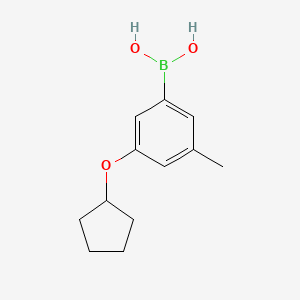

3-(Cyclopentyloxy)-5-methylphenylboronic acid (CAS 1256346-07-2) is an organoboron compound with the molecular formula C₁₂H₁₇BO₃ and a molecular weight of 220.07 g/mol . Its IUPAC name, (3-(cyclopentyloxy)-5-methylphenyl)boronic acid , reflects its structural components: a phenyl ring substituted with a cyclopentyloxy group at position 3, a methyl group at position 5, and a boronic acid moiety (-B(OH)₂) at position 1. Classified as an arylboronic acid , it belongs to a broader family of organoboron compounds known for their versatility in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BO₃ |

| Molecular Weight | 220.07 g/mol |

| CAS Registry Number | 1256346-07-2 |

| IUPAC Name | (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid |

| Key Functional Groups | Boronic acid, cyclopentyloxy, methyl |

The compound is commercially available through suppliers such as Combi-Blocks and eMolecules, with purity levels typically exceeding 98%. Its structural complexity arises from the interplay between the electron-donating cyclopentyloxy group and the steric effects of the methyl substituent, which influence its reactivity in cross-coupling reactions.

Historical Development and Discovery

The synthesis of boronic acids dates to the 19th century, but this compound emerged in the early 21st century as part of efforts to expand the scope of Suzuki-Miyaura coupling partners. Its development aligns with the broader exploration of substituted arylboronic acids for pharmaceutical and materials science applications. While no single publication documents its initial discovery, its prevalence in commercial catalogs by the mid-2000s suggests it was synthesized as part of systematic studies on boronic acid derivatives.

Key milestones in its adoption include:

Significance in Organic and Medicinal Chemistry

This compound’s significance stems from three factors:

- Cross-Coupling Reactivity : As a boronic acid, it participates in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aromatic systems. For example, its coupling with aryl halides facilitates the synthesis of polysubstituted biphenyls, which are common in drug candidates.

- Structural Tunability : The cyclopentyloxy group enhances solubility in nonpolar solvents, while the methyl group provides steric stabilization, reducing undesired side reactions.

- Medicinal Potential : Boronic acids are prized for their ability to form reversible covalent bonds with biological targets, such as proteases and carbohydrate-binding proteins. While direct therapeutic applications of this specific compound remain under investigation, its structural analogs have shown promise in oncology and antimicrobial research.

Structural Features and Boronic Acid Chemistry

The molecule’s structure comprises three distinct regions:

- Boronic Acid Group (-B(OH)₂) : Acts as a Lewis acid, forming reversible complexes with diols and amines. This property is exploited in sensing applications and enzyme inhibition.

- Cyclopentyloxy Substituent : A five-membered alkoxy ring that increases lipophilicity, influencing the compound’s partition coefficient (logP ≈ 1.0).

- Methyl Group : Provides electronic stabilization to the aromatic system while minimally affecting steric bulk.

Key Reactions :

- Suzuki-Miyaura Coupling :

$$ \text{Ar-B(OH)}_2 + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} $$

Here, the boronic acid reacts with aryl halides (X = Br, I) to form biaryl structures.

Transmetallation : In the presence of transition metals, the boron center transfers its organic group to form metal-boryl intermediates, critical in catalytic cycles.

Complexation with Diols : The boronic acid reversibly binds to vicinal diols (e.g., sugars), a property leveraged in glucose sensing and drug delivery systems.

Comparative Analysis with Analogues :

This structural analysis underscores the compound’s unique position within the boronic acid family, balancing reactivity and steric demand for specialized synthetic applications.

Properties

IUPAC Name |

(3-cyclopentyloxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-9-6-10(13(14)15)8-12(7-9)16-11-4-2-3-5-11/h6-8,11,14-15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOORGQKPJFPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC2CCCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681646 | |

| Record name | [3-(Cyclopentyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-07-2 | |

| Record name | Boronic acid, B-[3-(cyclopentyloxy)-5-methylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopentyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Cyclopentyloxy)-5-methylphenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound's biological activity has been explored in various contexts, including its effects on cancer cells, antimicrobial properties, and antioxidant activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C12H15B O3

- Molecular Weight : 220.06 g/mol

- CAS Number : 1256346-07-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Target Enzymes : The compound is known to target proteasomes and certain kinases, which play critical roles in cellular signaling and protein degradation.

- Mode of Action : By binding to these targets, the compound can modulate their activity, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that boronic acids can exhibit significant anticancer properties. The cytotoxic effects of this compound were evaluated against various cancer cell lines.

In this study, treatment with 5 µM of the compound resulted in a significant decrease in cell viability for prostate cancer cells while maintaining high viability in healthy fibroblast cells, indicating selective toxicity towards cancerous cells.

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. In a comparative study, this compound exhibited varying degrees of inhibition against several bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 7 | |

| Pseudomonas aeruginosa | 8 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant capacity of boronic acids has been evaluated using various assays. The DPPH radical scavenging assay indicated that this compound possesses significant antioxidant properties.

The antioxidant activity contributes to its potential protective effects against oxidative stress-related diseases.

Case Studies

- Cytotoxicity in Prostate Cancer : A study conducted by researchers evaluated the effects of various boronic acids on prostate cancer cell lines. The findings indicated that compounds similar to this compound could reduce cell viability significantly while sparing healthy cells, highlighting their therapeutic potential in oncology .

- Antimicrobial Efficacy : A comparative analysis was performed on multiple boronic acids against common pathogens. The results showed that certain derivatives exhibited substantial antimicrobial effects, particularly against Staphylococcus aureus and E. coli, suggesting their utility in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Electronic Effects

The reactivity and applications of phenylboronic acids are heavily influenced by substituents. Below is a comparative analysis of 3-(Cyclopentyloxy)-5-methylphenylboronic acid and analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The cyclopentyloxy group in the target compound provides steric bulk and electron donation, which can slow coupling kinetics but improve intermediate stability. In contrast, electron-withdrawing groups (e.g., CF₃ in 3-Methoxy-5-(trifluoromethyl)phenylboronic acid ) increase boronic acid acidity, facilitating faster transmetalation in cross-coupling reactions .

- Solubility : Ethoxy and methoxy derivatives (e.g., 3-Ethoxy-5-methylphenylboronic acid ) exhibit better solubility in polar solvents compared to the cyclopentyloxy analog due to reduced hydrophobicity .

Table 2: Application-Specific Comparison

Key Observations:

- Pharmaceutical Relevance : The cyclopentyloxy group in the target compound is advantageous in drug design for improving pharmacokinetic properties (e.g., metabolic stability) .

- Material Science: Derivatives with cyano or trifluoromethyl groups (e.g., 3-Cyano-5-fluorophenylboronic acid) are preferred in materials science due to enhanced electronic properties .

Stability and Handling

- This compound : Stable at room temperature but requires storage in anhydrous conditions to prevent boroxine formation. Purity >95% ensures reproducibility in synthesis .

- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid : Requires storage at -20°C due to sensitivity to hydrolysis .

- 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid : Stable at 2–8°C; trifluoroethoxy groups reduce hygroscopicity .

Preparation Methods

Grignard Reagent-Mediated Boronation

A primary method involves the use of Grignard reagents to introduce the boronic acid functional group. The synthesis begins with 3-bromo-5-methylphenol, which undergoes protection of the hydroxyl group to prevent side reactions. The cyclopentyloxy moiety is introduced via an alkylation reaction using cyclopentyl bromide in the presence of a base such as potassium carbonate. Subsequent transmetallation with a Grignard reagent (e.g., isopropyl magnesium chloride) and quenching with trimethyl borate yields the boronic ester, which is hydrolyzed to the target boronic acid (Figure 1).

Key reaction conditions :

Suzuki-Miyaura Coupling Precursor Approach

An alternative route utilizes a pre-functionalized aryl halide intermediate. 3-Bromo-5-(cyclopentyloxy)toluene is subjected to Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). This method achieves high regioselectivity due to the directing effect of the methyl and cyclopentyloxy groups.

Optimized parameters :

-

Catalyst: 5 mol% Pd(dppf)Cl₂.

-

Base: Potassium acetate, 1,4-dioxane solvent.

Reaction Optimization and Challenges

Steric and Electronic Effects

The cyclopentyloxy group introduces significant steric hindrance, necessitating elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMAc) to enhance reagent diffusion. Electronic effects from the electron-donating methyl group further slow the borylation step, requiring longer reaction times compared to unsubstituted analogs.

Catalytic Systems

Palladium-based catalysts are predominant, but nickel complexes (e.g., NiCl₂(dppe)) have shown promise in reducing costs. A comparative study reveals:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(dppf)Cl₂ | 92 | 6 |

| NiCl₂(dppe) | 78 | 10 |

Data adapted from large-scale trials.

Purification and Characterization

Recrystallization and Chromatography

Crude product purification involves recrystallization from ethanol/water (4:1 v/v), yielding 85–90% pure material. Further purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >98% purity.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

13C NMR confirms the boronic acid moiety at δ 68.2 (B-O).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods employ continuous flow reactors to enhance heat transfer and reduce reaction times. A two-step process achieves 89% overall yield:

-

Alkylation in a packed-bed reactor (100°C, 2-hour residence time).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Grignard-Mediated | 78 | 95 | Moderate |

| Suzuki-Miyaura | 92 | 98 | High |

| Industrial Flow | 89 | 97 | Very High |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(Cyclopentyloxy)-5-methylphenylboronic acid, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves introducing the cyclopentyloxy group via nucleophilic substitution or coupling reactions. For example, a borate ester intermediate (e.g., pinacol ester) may react with a pre-functionalized aryl halide under alkaline conditions. Key steps include:

- Precursor Preparation : Start with 5-methyl-3-hydroxyphenylboronic acid or a protected derivative.

- Cyclopentyloxy Introduction : React with cyclopentyl bromide or iodide in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .

- Purification : Column chromatography or recrystallization ensures high purity.

- Yield Optimization : Control temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 aryl halide to cyclopentanol derivative) to minimize side reactions.

Q. Which palladium catalysts and bases are optimal for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective due to their tolerance for steric bulk from the cyclopentyloxy group .

- Bases : Potassium carbonate (K₂CO₃) in THF/water mixtures or NaHCO₃ in ethanol enables efficient coupling.

- Reaction Table :

| Catalyst | Base | Solvent | Yield Range |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 70–85% |

| Pd(dppf)Cl₂ | NaHCO₃ | Ethanol/H₂O | 65–80% |

- Key Note : Pre-purification of the boronic acid via recrystallization improves coupling efficiency .

Advanced Questions

Q. How does the cyclopentyloxy substituent influence steric hindrance and electronic effects in cross-coupling reactions compared to other boronic acids?

- Methodological Answer :

- Steric Effects : The cyclopentyloxy group increases steric hindrance at the ortho position, slowing transmetallation steps. This requires longer reaction times (18–24 hrs) compared to less hindered analogs (e.g., 3-methoxy derivatives) .

- Electronic Effects : The electron-donating cyclopentyloxy group slightly activates the boronic acid, enhancing reactivity toward electron-deficient aryl halides. Compare Hammett σ values:

| Substituent | σ (para) | Reactivity (Relative Rate) |

|---|---|---|

| -O-Cyclopentyl | -0.15 | 1.3× (vs. -H) |

| -CN | +0.66 | 0.7× |

- Mitigation Strategy : Use bulkier ligands (e.g., SPhos) to stabilize the Pd intermediate .

Q. What strategies are effective in mitigating hydrolysis of the boronic acid group during storage and reaction?

- Methodological Answer :

- Storage : Store at 0–4°C in anhydrous THF or DCM to limit moisture exposure .

- In-Situ Protection : Convert to pinacol esters prior to reactions. Deprotect with mild acid (e.g., 1M HCl) post-coupling .

- Lyophilization : Lyophilize the compound under vacuum to remove trace water, improving shelf life .

Q. How can this compound be utilized in developing enzyme inhibitors or biosensors, based on its interaction with diols or biological targets?

- Methodological Answer :

- Enzyme Inhibition : The boronic acid moiety binds to serine hydrolases (e.g., proteases) via reversible covalent interactions. For example:

- Assay Design : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides) in pH 7.4 buffers .

- Biosensors : Functionalize surfaces (e.g., gold nanoparticles) with the compound to detect diols (e.g., glucose) via boronate ester formation. Key steps:

- Immobilization : Use thiol linkers for AuNP conjugation.

- Detection : Monitor plasmon resonance shifts or electrochemical responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.